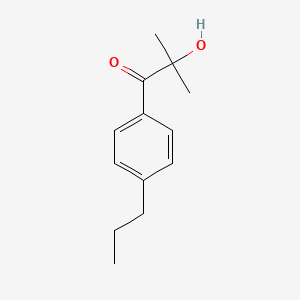
1-Propanone, 2-hydroxy-2-methyl-1-(4-propylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-methyl-4’-propylpropiophenone is an organic compound with the molecular formula C13H18O2. It is a colorless to pale yellow liquid known for its photophysical and photochemical properties. This compound is utilized in various applications, particularly in the fields of UV spectroscopy, photopolymerization, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-methyl-4’-propylpropiophenone typically involves the reaction of 2-methyl-1-phenylpropane-1,2-diol with appropriate reagents. One common method includes the use of KBr in water, followed by the addition of TEMPO and sodium hypochlorite solution under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-2-methyl-4’-propylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Catalysts like palladium (Pd) and nickel (Ni) are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-methyl-4’-propylpropiophenone has a wide range of applications in scientific research:
Biology: The compound’s fluorescence properties make it useful in fluorescence spectroscopy for detecting and measuring biological samples.
Medicine: Its role in photopolymerization is valuable in dental materials and medical adhesives.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-methyl-4’-propylpropiophenone involves its photophysical and photochemical properties. Upon exposure to UV light, the compound undergoes a Norrish type I reaction, resulting in the cleavage of the adjacent carbon-oxygen bond and the formation of a highly reactive ketyl radical and a carbonyl compound . These radicals can initiate or catalyze various chemical reactions, including polymerization processes.
Comparación Con Compuestos Similares
2-Hydroxy-2-methylpropiophenone: Shares similar photophysical properties and applications in UV-curable systems.
4-Hydroxy-4-methyl-2-pentanone: Another compound with photoinitiator properties used in polymerization reactions.
Uniqueness: 2-Hydroxy-2-methyl-4’-propylpropiophenone is unique due to its specific molecular structure, which imparts distinct photophysical properties. Its ability to act as a photoinitiator in various industrial applications, particularly in UV-curable systems, sets it apart from other similar compounds .
Propiedades
Número CAS |
68400-52-2 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-hydroxy-2-methyl-1-(4-propylphenyl)propan-1-one |
InChI |
InChI=1S/C13H18O2/c1-4-5-10-6-8-11(9-7-10)12(14)13(2,3)15/h6-9,15H,4-5H2,1-3H3 |
Clave InChI |
VOGSBOVWPQXXAH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C(=O)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



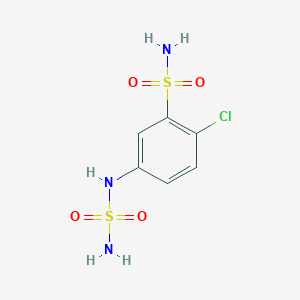

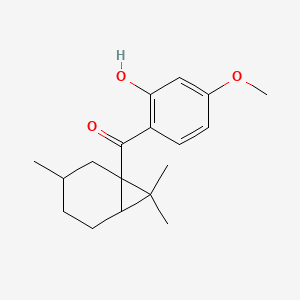
![(R)-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13799089.png)
![6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13799096.png)
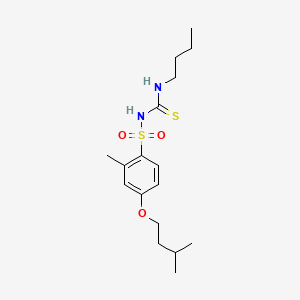
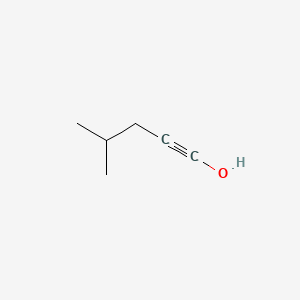

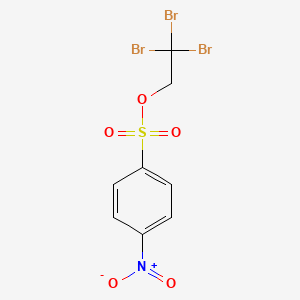
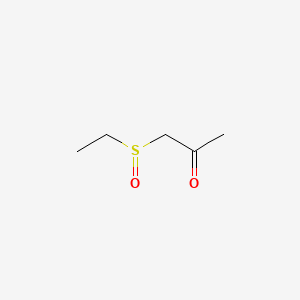
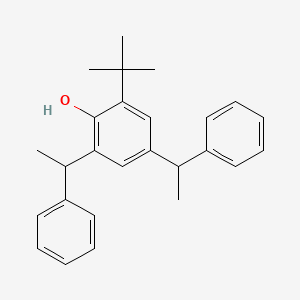
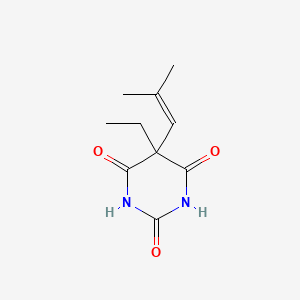
![Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13799138.png)
